molecular formula C23H25N3O5S B2618246 N-[(4-methoxyphenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide CAS No. 688053-79-4

N-[(4-methoxyphenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide

Numéro de catalogue: B2618246
Numéro CAS: 688053-79-4
Poids moléculaire: 455.53
Clé InChI: UBOSVDMVCAAOSE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[(4-methoxyphenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide is a useful research compound. Its molecular formula is C23H25N3O5S and its molecular weight is 455.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

N-[(4-methoxyphenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and various biological evaluations.

Structural Characteristics

The compound has a molecular formula of C23H25N3O5SC_{23}H_{25}N_{3}O_{5}S and a molecular weight of approximately 455.53 g/mol. Its structure includes a methoxyphenyl group and a quinazoline derivative, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC23H25N3O5S
Molecular Weight455.53 g/mol
LogP3.2339
Polar Surface Area76.427
Hydrogen Bond Donors2
Hydrogen Bond Acceptors9

Anticancer Properties

Quinazoline derivatives, including the compound , have been extensively studied for their anticancer properties. Research indicates that such compounds can inhibit the proliferation of cancer cells through various mechanisms:

  • Cell Cycle Arrest : Compounds like this compound can induce cell cycle arrest in cancer cells, particularly in the G2/M phase.
  • Apoptosis Induction : These compounds often promote apoptosis in cancer cells by activating intrinsic pathways involving caspases.
  • Molecular Docking Studies : Molecular docking analyses have shown that the compound can bind effectively to targets involved in cancer progression, suggesting a potential for therapeutic use.

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of quinazoline derivatives. The compound exhibits significant radical scavenging activity, which can be attributed to its structural features that facilitate electron donation:

  • Mechanism of Action : The presence of hydroxyl groups in similar derivatives enhances their ability to neutralize free radicals.
  • Evaluation Methods : Antioxidant activity is typically assessed using assays such as DPPH and ABTS.

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Quinazoline derivatives have been reported to possess activity against various bacterial strains:

  • Inhibition Zones : Studies have demonstrated that certain concentrations of the compound lead to significant inhibition zones against pathogens like Staphylococcus aureus and Escherichia coli.
  • Mechanism : The antimicrobial action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Synthesis and Evaluation

In one study, researchers synthesized this compound through a multi-step process involving:

  • Formation of Quinazoline Derivative : The initial step involved cyclization reactions to form the quinazoline backbone.
  • Functionalization : Subsequent steps included attaching the methoxyphenyl group and optimizing conditions for yield and purity.

Pharmacokinetic Properties

Pharmacokinetic studies indicate favorable absorption and distribution characteristics for this compound:

  • Bioavailability : The compound exhibits good bioavailability due to its moderate lipophilicity (LogP ~ 3.23).
  • Metabolism : Initial studies suggest that it undergoes hepatic metabolism, with potential for active metabolites contributing to its biological effects.

Applications De Recherche Scientifique

Research indicates that this compound exhibits several pharmacological effects, making it a candidate for various therapeutic applications:

Anticancer Activity

Preliminary studies suggest that N-[(4-methoxyphenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide demonstrates cytotoxic effects against various cancer cell lines. Notable findings include:

  • MCF-7 (Breast Cancer) : The compound showed significant inhibition of cell proliferation with IC50 values in the micromolar range.
  • PC3 (Prostate Cancer) : Similar cytotoxic effects were observed, indicating potential for use in cancer therapeutics.

Antibacterial Properties

The compound has exhibited moderate to strong antibacterial activity against several strains, including:

  • Salmonella typhi
  • Bacillus subtilis

These findings suggest its potential as an antimicrobial agent in treating bacterial infections.

Enzyme Inhibition

This compound acts as an inhibitor for various enzymes:

  • Acetylcholinesterase : Implications for treating neurodegenerative diseases such as Alzheimer's.
  • Urease : Potential applications in managing urinary tract infections.

Case Studies and Research Findings

Several case studies have been conducted to further explore the compound's efficacy:

Cytotoxicity Studies

In vitro studies have confirmed the cytotoxic effects against cancer cell lines. For example:

  • A study reported a dose-dependent response in MCF-7 cells, with significant apoptosis observed at higher concentrations.

Antibacterial Efficacy

Research on antibacterial activity highlighted the effectiveness of the compound against resistant strains of bacteria. In one study:

  • The compound was tested against clinical isolates of Salmonella typhi, showing promising results that warrant further investigation.

Propriétés

Numéro CAS

688053-79-4

Formule moléculaire

C23H25N3O5S

Poids moléculaire

455.53

Nom IUPAC

N-[(4-methoxyphenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide

InChI

InChI=1S/C23H25N3O5S/c1-29-16-8-6-15(7-9-16)13-24-21(27)5-3-2-4-10-26-22(28)17-11-19-20(31-14-30-19)12-18(17)25-23(26)32/h6-9,11-12H,2-5,10,13-14H2,1H3,(H,24,27)(H,25,32)

Clé InChI

UBOSVDMVCAAOSE-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CNC(=O)CCCCCN2C(=O)C3=CC4=C(C=C3NC2=S)OCO4

Solubilité

not available

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.